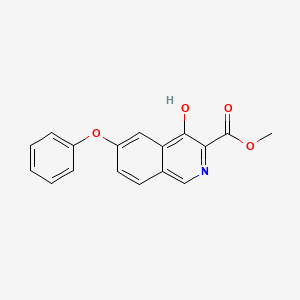
Methyl 4-hydroxy-6-phenoxyisoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-hydroxy-6-phenoxyisoquinoline-3-carboxylate is a chemical compound with the molecular formula C18H15NO4 and a molecular weight of 309.32 g/mol . It is known for its role as an intermediate in the synthesis of various pharmaceutical compounds, particularly those used in the treatment of anemia and chronic renal insufficiency .
Preparation Methods
The synthesis of Methyl 4-hydroxy-6-phenoxyisoquinoline-3-carboxylate typically involves several steps, including condensation, esterification, reduction, and hydrolysis reactions . One common method starts with the reaction of 4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid with methanol in the presence of a catalyst to form the methyl ester . Industrial production methods often optimize these steps to increase yield and reduce costs .
Chemical Reactions Analysis
Methyl 4-hydroxy-6-phenoxyisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroquinoline compounds .
Scientific Research Applications
Methyl 4-hydroxy-6-phenoxyisoquinoline-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-6-phenoxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to therapeutic effects in the treatment of diseases like anemia . The exact molecular targets and pathways involved are still under investigation, but they are believed to include key enzymes in metabolic pathways .
Comparison with Similar Compounds
Methyl 4-hydroxy-6-phenoxyisoquinoline-3-carboxylate can be compared with other similar compounds, such as:
Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate: This compound has a similar structure but differs in the position of the methyl group.
1-Bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate: This compound contains a bromine atom, which can significantly alter its chemical properties and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the isoquinoline ring .
Properties
Molecular Formula |
C17H13NO4 |
|---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
methyl 4-hydroxy-6-phenoxyisoquinoline-3-carboxylate |
InChI |
InChI=1S/C17H13NO4/c1-21-17(20)15-16(19)14-9-13(8-7-11(14)10-18-15)22-12-5-3-2-4-6-12/h2-10,19H,1H3 |
InChI Key |
OGUQXVZASXEFSE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2C=CC(=CC2=C1O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


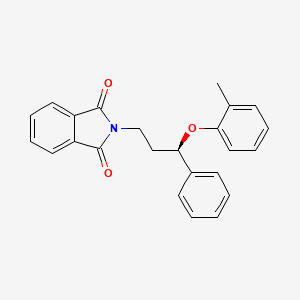
![disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate](/img/structure/B13842837.png)


![2-(6-Phenyl-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842858.png)
![ethyl (2E)-5,5,5-trideuterio-2-[(4-fluorophenyl)methylidene]-3-oxo-4-(trideuteriomethyl)pentanoate](/img/structure/B13842860.png)


![[(2R,5R)-3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate](/img/structure/B13842877.png)
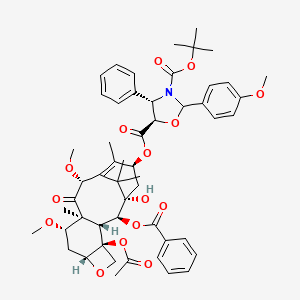
![1-methyl-3-[[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one](/img/structure/B13842886.png)
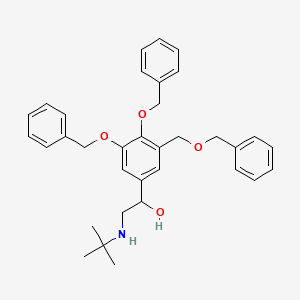
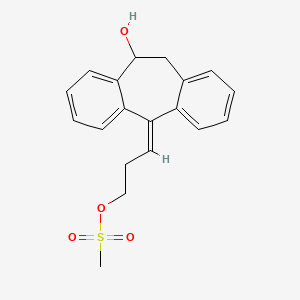
![N-[2-(4-acetamidophenyl)ethyl]acetamide](/img/structure/B13842911.png)
